Pacritinib
Overview
Description
Pacritinib is a kinase inhibitor used to treat intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis . It works on the immune system and is a macrocyclic protein kinase inhibitor .
Synthesis Analysis
The synthesis of Pacritinib involves the reaction of intermediate 118 and 113. 114 was subjected to a reaction with 115, which afforded 116. This compound underwent an alkylation reaction to generate 119 .Molecular Structure Analysis
Pacritinib is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3CD135 (FLT3) .Chemical Reactions Analysis
Pacritinib has an oxygen-linked macrocyclic core structure developed by Cell Therapeutics. The synthetic procedure employed was the reaction of intermediate 118 and 113 .Physical And Chemical Properties Analysis
Pacritinib has a molecular weight of 472.589 g·mol −1 and a chemical formula of C28H32N4O3 .Scientific Research Applications
Treatment of Myelofibrosis
- Scientific Field : Hematology
- Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
- Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
- Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .
Treatment of Graft-Versus-Host Disease
- Scientific Field : Immunology
- Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .
Treatment of Anemia
- Scientific Field : Hematology
- Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .
Treatment of Myelofibrosis
- Scientific Field : Hematology
- Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
- Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
- Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .
Treatment of Graft-Versus-Host Disease
- Scientific Field : Immunology
- Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .
Treatment of Anemia
- Scientific Field : Hematology
- Application Summary : In contrast to the first two approved JAK2 inhibitors which exacerbate anemia and thrombocytopenia, newer JAK2 inhibitors, including Pacritinib, have been associated with hematologic stability and, in some cases, anemia benefit .
Treatment of Myelofibrosis
- Scientific Field : Hematology
- Application Summary : Pacritinib is a JAK2 / IRAK1 inhibitor developed for the treatment of patients with myelofibrosis (MF), a type of myeloproliferative neoplasm . It has been evaluated in multiple clinical trials, including two randomized, controlled phase 3 trials (PERSIST-1 and PERSIST-2) and a Phase 2 dose-finding study (PAC203) .
- Methods of Application : Patients enrolled in PERSIST-1, PERSIST-2, or PAC203 were eligible for compassionate use if they were benefitting from pacritinib in the opinion of the investigator and had an unmet medical need . Dosing regimens of compassionate use pacritinib were 200 mg twice daily (BID), 100 mg BID, and 100 mg daily .
- Results : A total of 82 patients were approved for compassionate use; 75 received treatment with pacritinib . At the time of this analysis, 20 patients continue to receive compassionate use pacritinib .
Treatment of Graft-Versus-Host Disease
- Scientific Field : Immunology
- Application Summary : Pacritinib is being developed by CTI BioPharma for the treatment of graft-versus-host disease .
Treatment of Anemia
Future Directions
Pacritinib, a selective Jak2 inhibitor, was approved in 2022 to treat patients with symptomatic MF and a platelet count lower than 50 × 10 9 /L. Several other Jak inhibitors are in development to extend therapeutic benefits to those with either anemia or thrombocytopenia . The overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or Calreticulin genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs). Therefore, therapeutic development has traditionally focused on inhibition of the JAK-STAT pathway .
properties
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045679 | |
Record name | Pacritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown. | |
Record name | Pacritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pacritinib | |
CAS RN |
937272-79-2 | |
Record name | Pacritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937272-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pacritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pacritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pacritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PACRITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.